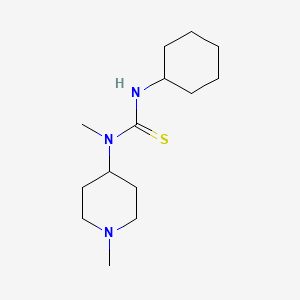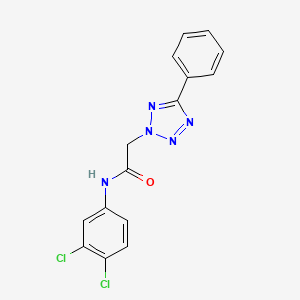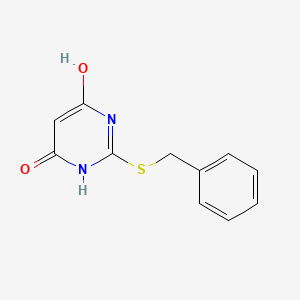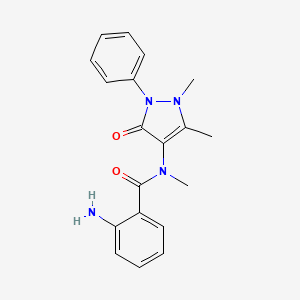![molecular formula C15H11N3O4 B5876530 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also commonly known as MNFA and is synthesized using a specific method. The purpose of
Wissenschaftliche Forschungsanwendungen
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNFA has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Wirkmechanismus
The mechanism of action of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, it has been suggested that the anti-inflammatory and anti-tumor properties of MNFA are due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide exhibits various biochemical and physiological effects. MNFA has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. MNFA has also been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using MNFA is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide. One potential direction is the development of new synthesis methods for MNFA that are more efficient and cost-effective. Another direction is the further exploration of the anti-inflammatory, anti-tumor, and antibacterial properties of MNFA, which may lead to the development of new drugs. Additionally, the use of MNFA as a fluorescent probe and photosensitizer may also be further studied and optimized for various applications.
Synthesemethoden
The synthesis of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 4-methyl-2-nitrobenzaldehyde and 5-acetyl-2-furancarboxylic acid with acrylonitrile in the presence of a base. This reaction results in the formation of the desired product, which is then purified using various techniques such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-4-12(13(6-9)18(20)21)14-5-3-11(22-14)7-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZXQNYTXNOOCS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

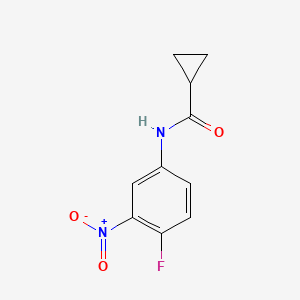
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
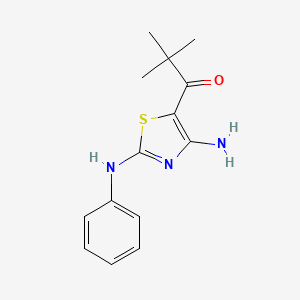
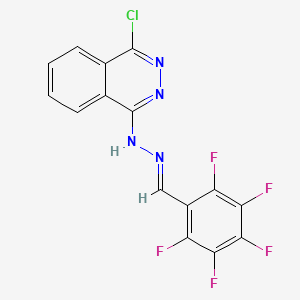
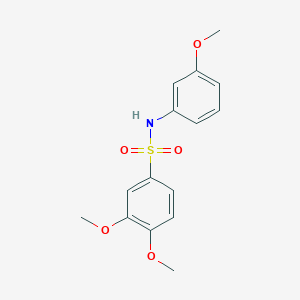
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)

![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
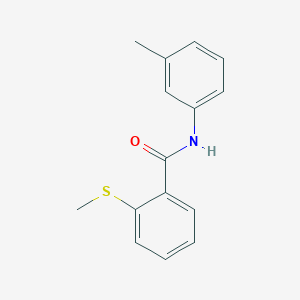
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
